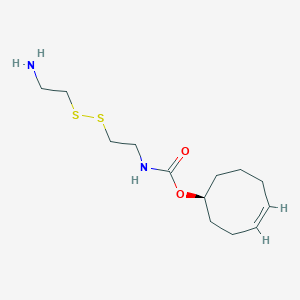

TCO-SS-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O2S2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |

InChI |

InChI=1S/C13H24N2O2S2/c14-8-10-18-19-11-9-15-13(16)17-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11,14H2,(H,15,16)/b2-1+/t12-/m1/s1 |

InChI Key |

OFLXMCDIPGWICF-YYRQZUAOSA-N |

Isomeric SMILES |

C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCN |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCSSCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the TCO-SS-amine Mechanism of Action in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the TCO-SS-amine linker, its mechanism of action in bioorthogonal click chemistry, and its applications in scientific research and drug development.

Introduction to this compound and Bioorthogonal Chemistry

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding, and that can be performed in complex biological environments.[1] One of the most powerful click reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained trans-cyclooctene (TCO).[2][3] This reaction is notable for its exceptionally fast kinetics and its ability to proceed without the need for a toxic copper catalyst, making it truly bioorthogonal.[1][2]

The this compound linker is a heterobifunctional molecule designed to leverage the power of this reaction for a variety of applications. It incorporates three key functional elements:

-

A trans-cyclooctene (TCO) moiety : The strained alkene that serves as the reactive partner for the tetrazine.

-

A disulfide (SS) bond : A cleavable linker that can be broken under reducing conditions, such as in the presence of dithiothreitol (DTT) or glutathione.

-

An amine (NH2) group : A primary amine that allows for the covalent attachment of the linker to a molecule of interest (e.g., a protein, antibody, or drug) through standard amine-reactive chemistry (e.g., using NHS esters).

This combination of features makes this compound a versatile tool for applications such as antibody-drug conjugates (ADCs), fluorescent imaging, and drug delivery, where the ability to attach and then later release a payload is highly desirable.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

The reaction between the TCO moiety of the this compound linker and a tetrazine is a [4+2] cycloaddition. In this "inverse-electron-demand" variant of the Diels-Alder reaction, the electron-poor tetrazine acts as the diene and the electron-rich, strained TCO acts as the dienophile. The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly at low concentrations and under physiological conditions.

The reaction proceeds in two main steps:

-

Cycloaddition: The tetrazine and TCO react to form a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N2) to form a stable dihydropyridazine product.

The release of nitrogen gas is an irreversible step that drives the reaction to completion, contributing to its high efficiency.

Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.

The Cleavable Disulfide Linker

A key feature of the this compound linker is the presence of a disulfide bond. This bond is stable under typical physiological conditions but can be readily cleaved by reducing agents. This property is particularly useful in drug delivery applications. For example, an antibody-drug conjugate (ADC) can be constructed using a this compound linker. The ADC can circulate in the bloodstream, but upon entering a cancer cell, the higher intracellular concentration of reducing agents like glutathione will cleave the disulfide bond, releasing the cytotoxic drug payload precisely at the target site.

Caption: Cleavage of the Disulfide Bond by a Reducing Agent.

Quantitative Data: Reaction Kinetics

The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The second-order rate constants (k₂) can vary depending on the specific structures of the TCO and tetrazine derivatives used, but they are typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. This is several orders of magnitude faster than other click chemistry reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions. The table below summarizes some reported rate constants for various TCO-tetrazine pairs.

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 (±400) | PBS |

| d-TCO | Diphenyl-s-tetrazine | 520 (±3) | MeOH, 25°C |

| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25°C |

| s-TCO | 3,6-diphenyl-s-tetrazine | ~3,000 | - |

| Axial 5-hydroxy-TCO | - | 80,200 (±200) | - |

| Equatorial 5-hydroxy-TCO | - | 22,600 (±40) | - |

Data compiled from multiple sources.

Experimental Protocols

This section provides a general workflow for the use of this compound in a two-step bioconjugation procedure: first, the labeling of a protein with this compound, and second, the click reaction with a tetrazine-functionalized molecule.

Caption: General Experimental Workflow for this compound Conjugation.

Protocol: Protein Labeling with this compound and Tetrazine Ligation

This protocol assumes the initial protein will be functionalized to present a reactive group (e.g., an NHS ester) that can react with the amine on the this compound linker.

Materials:

-

Protein of interest

-

This compound

-

NHS-ester activation reagent (e.g., an NHS-PEG linker)

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye)

-

Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

-

Spin desalting columns.

Methodology:

-

Protein Preparation:

-

Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the desired reaction.

-

-

Activation of Protein (if necessary):

-

If the protein does not have a suitable site for direct conjugation, it may need to be activated. For example, carboxyl groups can be converted to NHS esters. Follow the manufacturer's protocol for the specific activation chemistry.

-

-

Conjugation with this compound:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction for 1 hour at room temperature.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Remove excess, unreacted this compound using a spin desalting column.

-

-

Click Reaction with Tetrazine:

-

Prepare the TCO-labeled protein in the Reaction Buffer.

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein. A 1.5- to 5-fold molar excess of the tetrazine molecule is recommended.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (typically absorbing around 520 nm).

-

-

Purification and Storage:

-

The final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.

-

Store the purified conjugate at 4°C.

-

Protocol: Cleavage of the Disulfide Bond

-

Preparation:

-

Prepare a stock solution of a reducing agent, such as 1 M DTT or TCEP.

-

-

Cleavage Reaction:

-

Add the reducing agent to the solution containing the this compound-linked conjugate to a final concentration of 10-50 mM.

-

Incubate at room temperature for 30-60 minutes.

-

-

Analysis:

-

The cleavage can be confirmed by various analytical techniques, such as HPLC, mass spectrometry, or SDS-PAGE, depending on the nature of the conjugated molecules.

-

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation. Its mechanism of action, centered on the rapid and bioorthogonal TCO-tetrazine click reaction, combined with the cleavable disulfide bond, provides researchers with a robust method for creating advanced bioconjugates. This technology has significant implications for the development of targeted therapies, advanced imaging agents, and a wide range of other applications in biomedical research.

References

what is TCO-SS-amine used for in bioconjugation

An In-Depth Technical Guide to TCO-SS-amine for Bioconjugation

Introduction

In the landscape of bioconjugation, the development of highly specific, efficient, and controllable chemical tools is paramount for advancing therapeutic and diagnostic applications. This compound is a heterobifunctional crosslinker that has emerged as a powerful tool in this domain, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted biomolecules.[1] This linker is meticulously designed with three critical components: a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry, a cleavable disulfide (-SS-) bond for triggered payload release, and a primary amine (-NH2) for initial covalent attachment to biomolecules.[2][3]

The utility of this compound stems from its ability to facilitate a two-step conjugation strategy. The primary amine allows for the stable attachment of the linker to a protein or antibody. Subsequently, the TCO moiety enables an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule.[2][4] This bioorthogonal reaction proceeds efficiently under physiological conditions without interfering with native biological functional groups, making it ideal for use in complex biological systems, including living organisms. The inclusion of a disulfide bond offers an additional layer of control, providing a mechanism for releasing a conjugated payload within the reducing environment of a target cell.

This technical guide provides a comprehensive overview of the core chemistry, experimental protocols, and key applications of this compound for researchers, scientists, and drug development professionals.

Core Chemistry and Functional Components

This compound's functionality is defined by its three distinct chemical moieties, each playing a crucial role in the bioconjugation process.

-

Primary Amine (-NH2): The Attachment Point The primary amine serves as the initial point of covalent attachment to a biomolecule of interest. It readily reacts with electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters or carboxylic acids activated with carbodiimides (e.g., EDC), to form a stable and irreversible amide bond. This reaction is typically performed in a pH range of 7.2 to 9.0 to ensure the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the electrophile (e.g., NHS ester).

-

Disulfide (-SS-) Bond: The Cleavable Linker The disulfide bond is a key feature that renders the linker cleavable. This bond is relatively stable in the oxidative environment of the bloodstream, ensuring the integrity of the bioconjugate as it travels to its target. However, upon entering the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (GSH), the disulfide bond is readily cleaved, releasing the conjugated payload. This redox-sensitive cleavage is a widely used strategy for the controlled, site-specific release of therapeutic agents inside target cells.

-

Trans-Cyclooctene (TCO): The Bioorthogonal Handle The TCO group is the cornerstone of the linker's utility in "click chemistry." It undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This reaction is distinguished by its exceptional speed, with second-order rate constants that are among the fastest known in bioorthogonal chemistry. The reaction is highly selective, catalyst-free, and proceeds efficiently in aqueous buffers under physiological conditions, making it perfectly suited for conjugating molecules in complex biological milieu with minimal side reactions.

General Bioconjugation Workflow and Protocol

The use of this compound typically follows a two-stage process: initial modification of a primary biomolecule (e.g., an antibody) with the linker, followed by the bioorthogonal ligation of a secondary, tetrazine-modified molecule (e.g., a cytotoxic drug or a fluorescent probe).

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general method for conjugating this compound to a protein, such as an antibody, by first activating the protein's carboxyl groups for reaction with the linker's amine.

Materials:

-

Protein (e.g., IgG antibody)

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or Size Exclusion Chromatography (SEC) system

Methodology:

-

Protein Preparation:

-

Buffer exchange the protein into Activation Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any extraneous amines (like Tris) or carboxyls.

-

-

Carboxyl Group Activation:

-

Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in cold, ultrapure water.

-

Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Linker Conjugation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.

-

Quench the activation reaction by adding a desalting column to exchange the activated protein into the Coupling Buffer (PBS, pH 7.4). This removes excess EDC/Sulfo-NHS.

-

Immediately add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or by using SEC. The buffer should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

The degree of labeling (DOL) can be determined using various methods, such as reacting the TCO-modified protein with an excess of a tetrazine-fluorophore and measuring the absorbance, or by using MALDI-TOF mass spectrometry to measure the mass shift.

-

Application Spotlight: Antibody-Drug Conjugates (ADCs)

This compound is exceptionally well-suited for the synthesis of cleavable ADCs. The workflow allows for the precise attachment of a potent cytotoxic drug to an antibody, which then targets a specific antigen on cancer cells. Upon internalization, the disulfide bond is cleaved, releasing the drug and inducing cell death.

This strategy enhances the therapeutic window of the cytotoxic agent by minimizing off-target toxicity and delivering the payload directly to the site of action. The bioorthogonal TCO-tetrazine ligation step provides flexibility, allowing for a modular approach where different antibodies and drugs can be combined easily.

Quantitative Data

The efficiency of the bioconjugation process depends on the kinetics of both the initial amine coupling and the subsequent iEDDA reaction.

Table 1: Reaction Kinetics of TCO-Tetrazine Pairs

The iEDDA reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives used. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can accelerate the reaction.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) | Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 M⁻¹s⁻¹ | Not specified |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |

| Methyl-substituted tetrazine | TCO | ~1000 M⁻¹s⁻¹ | Aqueous media |

| Diphenyl-s-tetrazine | d-TCO | 520 M⁻¹s⁻¹ | MeOH, 25°C |

| (Data compiled from reference) |

Table 2: Stability of NHS Esters

The initial conjugation step often involves an NHS ester reacting with the primary amine of the target biomolecule. The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction.

| pH | Temperature | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

| (Data compiled from references) |

This data underscores the importance of performing the NHS ester coupling reaction promptly and within the recommended pH range (7.2-8.5) to maximize conjugation efficiency.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that provides researchers with a robust tool for advanced bioconjugation. Its unique combination of an amine handle for initial attachment, a cleavable disulfide bond for controlled release, and a TCO group for rapid and bioorthogonal ligation makes it an invaluable asset in the development of sophisticated biomolecules. Its successful application in creating ADCs highlights its potential to drive innovation in targeted therapeutics. By understanding the core chemistry and optimizing experimental conditions, scientists can fully leverage the capabilities of this compound to construct novel conjugates for a wide range of applications in medicine and biological research.

References

TCO-SS-Amine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and solubility of TCO-SS-amine, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and molecular imaging. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of this compound, offering structured data, experimental protocols, and visualizations to support its application in complex biological systems.

Core Chemical Properties

This compound is a versatile chemical tool featuring a trans-cyclooctene (TCO) moiety, a primary amine, and a cleavable disulfide bond. The TCO group facilitates rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is notable for its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[1] The primary amine allows for conjugation to molecules bearing amine-reactive groups, such as NHS esters, while the disulfide bond provides a mechanism for cleaving the linker under reducing conditions.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₄N₂O₂S₂ | [1][2] |

| Molecular Weight | 304.48 g/mol | |

| Purity | >95% | |

| Physical Form | Colorless oil | |

| Storage Conditions | -20°C, protect from light |

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. For aqueous applications, the hydrochloride salt form of similar TCO-amine compounds is often utilized to enhance water solubility.

| Solvent | Solubility | Source(s) |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Aqueous Buffers (e.g., PBS) | Poorly soluble; PEGylated derivatives or hydrochloride salts show improved aqueous solubility. |

Reactivity and Kinetics

The cornerstone of this compound's utility is its rapid, bioorthogonal reaction with tetrazines. This "click chemistry" reaction is among the fastest available for bioconjugation.

| Reaction | Reactants | Second-Order Rate Constant (k₂) | Source(s) |

| iEDDA Cycloaddition | TCO derivatives and Hydrogen-substituted tetrazines | Up to 30,000 M⁻¹s⁻¹ (in PBS, 37°C) | |

| iEDDA Cycloaddition | TCO derivatives and Methyl-substituted tetrazines | ~1000 M⁻¹s⁻¹ (in aqueous media) | |

| iEDDA Cycloaddition | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 M⁻¹s⁻¹ (in Methanol/Water 9:1, 25°C) |

The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent and temperature.

Experimental Protocols

Conjugation of a Carboxylic Acid-Containing Molecule to this compound via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group using EDC and NHS and its subsequent conjugation to the primary amine of this compound.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Preparation of Reactants:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxylic acid-containing molecule, add EDC and NHS. A typical molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to this compound:

-

Add the this compound stock solution to the activated carboxylic acid solution. A 1.5 to 5-fold molar excess of this compound over the carboxylic acid is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess unreacted this compound and byproducts using a desalting column or dialysis.

-

TCO-Tetrazine Click Chemistry Ligation

This protocol outlines the reaction between a TCO-functionalized molecule (prepared as in 4.1) and a tetrazine-functionalized molecule.

Materials:

-

TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 6.0-9.0)

-

Tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water)

Procedure:

-

Preparation of Reactants:

-

Ensure both the TCO- and tetrazine-functionalized molecules are at the desired concentrations in their respective buffers.

-

-

Ligation Reaction:

-

Mix the TCO- and tetrazine-functionalized molecules. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.

-

Cleavage of the Disulfide Bond

This protocol describes the reduction of the disulfide bond in a this compound conjugate using Dithiothreitol (DTT).

Materials:

-

This compound conjugate

-

Dithiothreitol (DTT)

-

Phosphate buffer (e.g., 100 mM, pH 8.3-8.5)

-

Desalting column

Procedure:

-

Preparation of DTT Solution:

-

Prepare a fresh 100 mM solution of DTT in phosphate buffer.

-

-

Reduction Reaction:

-

Dissolve the this compound conjugate in the DTT solution. A final DTT concentration of 10-50 mM is typically sufficient.

-

Incubate at room temperature for 30-60 minutes. For more resistant disulfide bonds, incubation at 37°C may be beneficial.

-

-

Removal of DTT:

-

Remove excess DTT and the cleaved portion of the linker using a desalting column or dialysis.

-

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker TCO-SS-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker TCO-SS-amine, a versatile tool in bioconjugation and drug delivery. We will delve into its core properties, reaction mechanisms, and provide detailed protocols for its application.

Core Concepts: Understanding this compound

This compound is a powerful molecule designed for the precise and controllable linkage of biomolecules. Its heterobifunctional nature stems from three key components:

-

A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This reaction is known for its exceptional speed and selectivity, proceeding rapidly under biocompatible conditions without the need for a copper catalyst.[1][2][3][4]

-

A disulfide (-SS-) bond : This bond provides a cleavable linkage. Under reducing conditions, such as in the presence of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the disulfide bond is broken, allowing for the release of a conjugated molecule.[2] This feature is particularly valuable in drug delivery systems where controlled release of a therapeutic agent is desired.

-

A primary amine (-NH2) group : This functional group allows for the initial conjugation of the crosslinker to a molecule of interest, typically through reaction with an activated ester (like an NHS ester) on the target molecule, forming a stable amide bond.

This unique combination of functionalities makes this compound a valuable reagent for applications such as the construction of antibody-drug conjugates (ADCs), fluorescent imaging, and targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactions involving this compound. It is important to note that while specific kinetic data for this compound is not extensively published, the data presented for related TCO and disulfide-containing molecules provide a strong basis for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H24N2O2S2 | |

| Molecular Weight | 304.48 g/mol | |

| Purity | >95% | |

| Physical Form | Colorless oil | |

| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |

| Storage | -20°C, protect from light |

Table 2: TCO-Tetrazine Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the specific structures of the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can accelerate the reaction.

| Reactants | Second-Order Rate Constant (k) | Conditions | Source |

| General TCO and Tetrazine | 1 - 1 x 10^6 M⁻¹s⁻¹ | General range | |

| TCO and Tetrazine | > 800 M⁻¹s⁻¹ | General | |

| ATTO-tetrazines with TCO | up to 1000 M⁻¹s⁻¹ | Not specified | |

| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | Aqueous media | |

| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | Not specified | |

| Dipyridal tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹ | Not specified |

Table 3: Recommended Reaction Conditions

| Reaction | Parameter | Recommended Value | Notes | Source |

| Amine-NHS Ester Conjugation | pH | 7.2 - 9.0 | To ensure the primary amine is deprotonated and reactive while minimizing hydrolysis of the NHS ester. Avoid amine-containing buffers like Tris. | |

| Buffer | PBS, HEPES, Borate | Non-amine containing buffers are essential. | ||

| TCO-Tetrazine Ligation | pH | 6.0 - 9.0 | The reaction is generally tolerant of a wide pH range. | |

| Temperature | Room Temperature (or 4°C, 25°C, 37°C) | Reaction is rapid at room temperature. Lower temperatures may require longer incubation times. | ||

| Disulfide Bond Cleavage | Reducing Agent | DTT (1-100 mM) or TCEP (1-10 mM) | TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range. | |

| pH | 7.1 - 8.0 (for DTT) | DTT is most effective in this pH range. | ||

| pH | 1.5 - 9.0 (for TCEP) | TCEP is effective across a broad pH range. |

Experimental Workflows and Diagrams

The general workflow for using this compound involves a three-stage process: initial conjugation to a molecule of interest, bioorthogonal "click" reaction with a tetrazine-modified partner, and subsequent cleavage of the disulfide bond to release the payload.

Mechanism of TCO-Tetrazine Ligation

The core of the bioorthogonal coupling is the inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine moieties.

Mechanism of Disulfide Cleavage

The disulfide bond is readily cleaved by reducing agents like DTT through a two-step thiol-disulfide exchange.

References

- 1. atto-tec.com [atto-tec.com]

- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TCO-SS-amine for Fluorescent Labeling of Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-SS-amine, a heterobifunctional, cleavable linker, and its application in the fluorescent labeling of proteins. We will delve into its chemical properties, the underlying reaction mechanisms, and provide detailed experimental protocols for its use in bioconjugation.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a powerful tool in the field of bioconjugation, enabling the specific and efficient labeling of proteins with fluorescent probes. It belongs to the class of bioorthogonal reagents, which participate in reactions that can occur in complex biological environments without interfering with native biochemical processes.[1][2] The key features of this compound are its trans-cyclooctene (TCO) group, a primary amine, and a cleavable disulfide (SS) bond.[1][2]

The TCO moiety reacts with extreme speed and selectivity with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[3] This reaction is exceptionally fast, with rate constants orders of magnitude higher than other bioorthogonal reactions, allowing for efficient labeling even at low concentrations. The primary amine provides a versatile handle for conjugation to various molecules, including fluorescent dyes. The disulfide bond introduces a cleavable element, allowing for the removal of the fluorescent label under reducing conditions, a feature valuable in various experimental designs, including the development of antibody-drug conjugates (ADCs).

Chemical Properties and Specifications

This compound is a colorless oil at room temperature and is soluble in various organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. For long-term storage, it is recommended to keep it at -20°C, protected from light.

| Property | Value | Reference |

| Chemical Formula | C13H24N2O2S2 | |

| Molecular Weight | 304.48 g/mol | |

| Purity | >95% | |

| Physical Form | Colorless oil | |

| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |

| Storage | -20°C, protect from light |

The TCO-Tetrazine Click Chemistry Reaction

The core of the labeling strategy lies in the bioorthogonal reaction between the TCO group of this compound and a tetrazine-functionalized molecule. This iEDDA reaction is characterized by its exceptional speed and selectivity.

Reaction Kinetics

The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The reaction rate is influenced by the substituents on both the TCO and the tetrazine ring.

| Reactants | Rate Constant (k) | Conditions | Reference |

| TCO and Hydrogen-substituted tetrazines | up to 30,000 M⁻¹s⁻¹ | Aqueous media | |

| TCO and Methyl-substituted tetrazines | ~1000 M⁻¹s⁻¹ | Aqueous media | |

| TCO and Diphenyl-s-tetrazine | 520 M⁻¹s⁻¹ | MeOH, 25°C | |

| General TCO-tetrazine ligation | > 800 M⁻¹s⁻¹ | Aqueous media |

Fluorogenic Nature of the Reaction

A significant advantage of using tetrazine-conjugated dyes is the fluorogenic nature of the click reaction. Many fluorescent dyes are quenched by the proximity of the tetrazine moiety. Upon reaction with a TCO group, the quenching is relieved, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence minimizes background from unreacted probes, making it ideal for live-cell imaging.

Experimental Workflow for Fluorescent Protein Labeling

The fluorescent labeling of a target protein using this compound typically involves a two-step process. The general workflow is to first create a fluorescent this compound probe and then use this probe to label a tetrazine-modified protein.

Experimental workflow for protein labeling.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-activated Fluorescent Dye

This protocol describes the synthesis of the fluorescent this compound probe.

Materials:

-

This compound

-

NHS-activated fluorescent dye (e.g., Alexa Fluor™, Cy™ dyes)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-activated fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Prepare this compound Solution: Dissolve this compound in the reaction buffer. The concentration will depend on the scale of the reaction.

-

Reaction Setup: Add a 1.5 to 3-fold molar excess of the dissolved NHS-activated dye to the this compound solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the this compound-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Labeling of a Tetrazine-Modified Protein

This protocol outlines the click reaction between the fluorescent this compound probe and a protein that has been previously functionalized with a tetrazine moiety (e.g., using a Tetrazine-NHS ester).

Materials:

-

Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-dye conjugate (from Protocol 1)

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Prepare Reactants: Dissolve the this compound-dye conjugate in the reaction buffer.

-

Click Reaction: Add a 1.5 to 5-fold molar excess of the this compound-dye conjugate to the tetrazine-modified protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the decrease in the characteristic pink color of the tetrazine.

-

Purification (Optional): If necessary, remove the excess this compound-dye conjugate by size-exclusion chromatography or dialysis.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond to release the fluorescent label from the protein.

Materials:

-

Fluorescently labeled protein

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

-

Cleavage Reaction: Add the reducing agent to the solution of the fluorescently labeled protein to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Analysis: The cleavage can be confirmed by various analytical techniques, such as fluorescence spectroscopy (loss of fluorescence from the protein fraction) or SDS-PAGE (if the dye causes a significant mass shift).

Data Presentation

Physicochemical Properties of this compound

| Parameter | Description |

| Molecular Formula | C13H24N2O2S2 |

| Molecular Weight | 304.48 |

| Appearance | Colorless oil |

| Purity | >95% |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO |

| Storage | Store at -20°C, protected from light |

TCO-Tetrazine Reaction Parameters

| Parameter | Typical Value/Range | Notes |

| Second-order Rate Constant (k) | 800 - 30,000 M⁻¹s⁻¹ | Highly dependent on the specific TCO and tetrazine derivatives. |

| Reaction Time | 30 - 60 minutes | At micromolar concentrations. |

| Reaction pH | 6.0 - 9.0 | The TCO-tetrazine reaction is efficient within this range. |

| Reaction Temperature | 4°C to 37°C | The reaction proceeds well at room temperature. |

Visualization of Key Processes

Signaling Pathway of TCO-Tetrazine Ligation

TCO-Tetrazine iEDDA Reaction.

Experimental Workflow for Two-Step Protein Labeling

Two-step protein labeling workflow.

Logical Relationship of Cleavage Reaction

Cleavage of the disulfide linker.

Conclusion

This compound is a versatile and powerful reagent for the fluorescent labeling of proteins. Its bioorthogonal reactivity, coupled with the cleavable nature of the disulfide linker, offers researchers a high degree of control over their bioconjugation strategies. The straightforward and efficient labeling protocols, along with the fluorogenic properties of the TCO-tetrazine reaction, make this compound an excellent choice for a wide range of applications, from in vitro protein studies to live-cell imaging and the development of sophisticated therapeutic agents.

References

The TCO-SS-amine Linker: Structure and Function

An In-depth Technical Guide to the Stability of TCO-SS-amine in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of the this compound heterobifunctional linker in aqueous buffer systems. Understanding the stability of each functional moiety—the trans-cyclooctene (TCO) group, the disulfide (SS) bond, and the primary amine—is critical for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

The this compound linker is a versatile tool in bioconjugation, incorporating three key functional elements:

-

Trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, proceeding rapidly under physiological conditions without the need for a catalyst.[1]

-

Disulfide (SS) Bond: A cleavable linkage that is susceptible to reduction in the presence of thiol-containing molecules such as glutathione (GSH), which is found at significantly higher concentrations inside cells compared to the bloodstream. This feature enables the controlled release of conjugated payloads within the target cell's reducing environment.[2]

-

Primary Amine (-NH₂): A nucleophilic group that provides a versatile handle for conjugation to various molecules, often through the formation of stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide esters).[3]

Quantitative Stability Analysis

The overall stability of a this compound-based conjugate in an aqueous buffer is determined by the lability of its individual components under specific conditions. The following sections and tables summarize the key factors influencing the stability of each moiety.

TCO Group Stability

The primary stability concern for the TCO group is its potential isomerization to the unreactive cis-cyclooctene (CCO) isomer.[4] This conversion renders the linker incapable of participating in the iEDDA reaction with tetrazines.[1] The rate of isomerization is influenced by several factors, particularly the presence of thiols.

| Factor | Effect on TCO Stability | Key Considerations |

| Thiols (e.g., DTT, Glutathione) | Decreases Stability: Thiols, common in reducing agents and biological systems, promote the isomerization of TCO to its inactive CCO form. This is believed to occur via a radical-mediated pathway. | The extent of isomerization is time- and concentration-dependent. The non-thiol reducing agent TCEP is generally a safer alternative to DTT when working with TCO linkers. |

| pH | Moderate Influence: The TCO group itself is stable across a wide pH range (typically pH 4-9). However, pH can affect the reactivity of surrounding molecules (e.g., protonation state of thiols) which in turn impacts TCO stability. | While the TCO moiety is generally stable, the stability of other parts of the conjugate (like disulfide bonds or ester linkages) can be highly pH-dependent. |

| Temperature | Decreases Stability: Higher temperatures can increase the rate of isomerization and other degradation reactions. | For long-term storage, TCO-containing reagents should be kept at low temperatures (e.g., -20°C). Stability studies are often conducted at 4°C, 25°C, and 37°C to mimic storage and physiological conditions. |

| Copper-Containing Proteins | Decreases Stability: Serum proteins containing copper have been shown to catalyze the isomerization of TCO to CCO. | This is a critical factor for in vivo applications. The stability of TCO-conjugated molecules in serum should be empirically determined. |

Disulfide Bond Stability

The disulfide bond is designed to be a cleavable linkage. Its stability is primarily dictated by the redox potential of the environment and the pH of the buffer.

| Factor | Effect on Disulfide Stability | Key Considerations |

| Reducing Agents (e.g., DTT, TCEP) | Cleaves the Bond: Disulfide bonds are readily and irreversibly reduced by phosphines like TCEP and reversibly by an excess of thiols like DTT, yielding two free thiol groups. | The choice of reducing agent is critical. TCEP is often preferred as it is odorless, more stable, and does not contain a thiol group that could interfere with TCO stability. |

| pH | Significant Influence: The reduction of disulfide bonds by thiols is highly pH-dependent. The reaction is much more efficient at alkaline pH (typically >7.5) because the deprotonated thiolate anion (RS⁻) is the active nucleophile that attacks the disulfide bond. | At acidic pH, the protonated thiol form (RSH) predominates, and the rate of thiol-disulfide exchange is significantly lower. However, very low pH in combination with a reducing agent can be sufficient to cleave disulfides, often by inducing conformational changes in proteins that increase disulfide accessibility. |

| Temperature | Moderate Influence: Higher temperatures increase the rate of disulfide exchange and reduction reactions. | Stability studies should be performed at relevant physiological temperatures (e.g., 37°C). |

| Enzymatic Cleavage | Can Cleave the Bond: In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalyze the cleavage of disulfide bonds. | This enzymatic cleavage is a key mechanism for payload release from ADCs inside cells. |

Amine Linker Stability

The primary amine of the this compound linker is itself a stable functional group. The stability concern typically relates to the covalent bond it forms during conjugation, most commonly an amide bond.

| Factor | Effect on Amide Bond Stability | Key Considerations |

| pH | Potential for Hydrolysis: Amide bonds are generally very stable but can undergo hydrolysis under strongly acidic or basic conditions, although this is slow at physiological pH. | The stability of the amide bond can be influenced by neighboring chemical groups. For most bioconjugation applications in buffers between pH 6 and 8.5, the amide bond is considered highly stable. |

| Temperature | Increases Hydrolysis Rate: As with most chemical reactions, the rate of amide bond hydrolysis increases with temperature. | For typical experimental conditions, temperature-induced hydrolysis of a stable amide bond is minimal. |

| Enzymes (Proteases) | Can Cleave the Bond: If the amide bond is part of a peptide sequence recognized by proteases, it can be enzymatically cleaved. | This is a key consideration in the design of linkers for ADCs, where controlled enzymatic cleavage in the lysosome is often desired. The simple amide bond formed by the amine linker is not typically a substrate for proteases unless it is adjacent to specific amino acid residues. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of a this compound conjugate, each functional moiety can be assessed independently.

Protocol: Assessing TCO Isomerization via RP-HPLC

This protocol allows for the quantification of the reactive trans-isomer versus the inactive cis-isomer over time.

-

Preparation of Solutions:

-

Prepare a stock solution (e.g., 10 mM) of the this compound conjugate in an appropriate organic solvent (e.g., DMSO).

-

Prepare the desired aqueous buffers (e.g., PBS at pH 6.0, 7.4, and 8.5). If testing the effect of thiols, prepare buffers containing the desired concentration of DTT or TCEP (e.g., 1 mM DTT).

-

-

Incubation:

-

Dilute the TCO conjugate stock solution into each test buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

-

Incubate the samples at a constant temperature (e.g., 4°C, 25°C, or 37°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.

-

Quench any ongoing reactions if necessary (e.g., by acidification or rapid freezing).

-

-

HPLC Analysis:

-

Analyze the aliquots using a reverse-phase HPLC (RP-HPLC) system with a C18 column.

-

Use a suitable gradient of water and acetonitrile (both often containing 0.1% TFA) to separate the trans- and cis-isomers. The more polar cis-isomer will typically have a shorter retention time.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

-

-

Data Quantification:

-

Integrate the peak areas corresponding to the trans- and cis-isomers at each time point.

-

Calculate the percentage of remaining active TCO at each time point: % TCO = (Area_TCO / (Area_TCO + Area_CCO)) * 100.

-

Plot the percentage of remaining TCO against time to determine the stability profile and half-life under each condition.

-

Protocol: Quantifying Disulfide Bond Cleavage

This protocol uses a colorimetric assay to measure the formation of free thiols, which corresponds to the cleavage of the disulfide bond.

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound conjugate in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare test buffers at various pH values (e.g., 5.5, 7.4, 8.5).

-

Prepare solutions of reducing agents (e.g., DTT, TCEP, or Glutathione) in the test buffers at various concentrations.

-

Prepare a stock solution of a thiol-quantification reagent, such as Ellman's Reagent (DTNB), in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).

-

-

Reduction Reaction:

-

In a 96-well plate or microcentrifuge tubes, mix the conjugate solution with the different reducing agent solutions in the various test buffers.

-

Include a control group with no reducing agent to measure background thiol levels.

-

Incubate the reactions at a constant temperature (e.g., 37°C) for different durations.

-

-

Quantification of Free Thiols:

-

At each time point, transfer an aliquot of the reaction mixture to a new well.

-

Add the Ellman's Reagent solution and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm using a plate reader.

-

-

Data Analysis:

-

Create a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).

-

Use the standard curve to convert the absorbance values of the test samples into the concentration of free thiols.

-

Since the cleavage of one disulfide bond yields two thiol groups, the concentration of cleaved linker is half the measured concentration of free thiols.

-

Plot the concentration of cleaved linker versus time to determine the cleavage kinetics.

-

Visualizing Stability and Workflows

Degradation Pathways of this compound Conjugates

The primary pathways for the degradation or cleavage of a this compound linker involve the isomerization of the TCO moiety and the reduction of the disulfide bond.

Experimental Workflow for Stability Assessment

A logical workflow is essential for systematically evaluating the stability of a this compound conjugate under various conditions.

Conclusion and Recommendations

The this compound linker offers a powerful combination of bioorthogonal reactivity and controlled cleavability. However, its successful application hinges on a thorough understanding of its stability profile.

-

For TCO Stability: When working with thiol-containing molecules, consider using the non-thiol reducing agent TCEP or perform reduction and conjugation steps sequentially with purification in between. For in vivo studies, the stability of the specific TCO derivative in serum must be evaluated empirically.

-

For Disulfide Stability: Leverage the pH-dependence of disulfide reduction. Conjugation and purification steps can be performed at a slightly acidic to neutral pH (6.5-7.5) to minimize premature cleavage. The linker is designed to be cleaved in the highly reducing intracellular environment.

-

For Overall Stability: Always perform stability studies under conditions that mimic the intended application, including buffer composition, pH, temperature, and the presence of relevant biological components.

By carefully considering these factors and employing the analytical methods described, researchers can optimize their conjugation strategies, ensure the integrity of their this compound linked molecules, and ultimately develop more effective and reliable biologics and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using the TCO-SS-amine Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using the TCO-SS-amine linker, a cleavable linker that leverages bioorthogonal click chemistry for efficient and site-specific conjugation.

The this compound linker features a trans-cyclooctene (TCO) group for a highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified antibody.[1][2] It also contains a disulfide bond, which is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring controlled release of the cytotoxic payload.[3][] The primary amine group on the linker allows for straightforward conjugation to a variety of drug molecules.

This two-step conjugation strategy involves the initial activation of the cytotoxic drug with the this compound linker, followed by the bioorthogonal ligation of the drug-linker construct to a tetrazine-functionalized antibody. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Experimental Workflow Overview

The synthesis of an ADC using the this compound protocol follows a two-stage process. The first stage involves the modification of the antibody with a tetrazine linker and the separate conjugation of the this compound linker to the cytotoxic payload. The second stage is the bioorthogonal "click" reaction between the tetrazine-modified antibody and the this compound-drug conjugate to form the final ADC.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound conjugation protocol.

Table 1: TCO-Tetrazine Bioorthogonal Reaction Parameters

| Parameter | Value | Significance |

| Reaction Rate (k) | 103 - 106 M-1s-1 | Extremely fast kinetics enable efficient conjugation at low concentrations, minimizing reaction times and potential side reactions.[5] |

| Molar Ratio (TCO-drug:Tetrazine-mAb) | 1.5:1 to 3:1 | A slight excess of the TCO-drug conjugate ensures complete reaction with the tetrazine-modified antibody. |

| Reaction Time | 30 - 120 minutes | The rapid nature of the iEDDA reaction allows for short incubation times at room temperature. |

| Reaction pH | 6.0 - 9.0 | The reaction proceeds efficiently under a wide range of biocompatible pH conditions. |

Table 2: Disulfide Linker Stability and Cleavage

| Environment | Key Reducing Agent | Concentration | Disulfide Bond Stability |

| Blood Plasma | Cysteine | ~8-11 µM | High (stable) |

| Intracellular Cytosol | Glutathione (GSH) | 1 - 10 mM | Low (cleaved) |

Table 3: Expected ADC Characteristics

| Parameter | Typical Value | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, Mass Spectrometry |

| In vivo TCO deactivation half-life | ~5.5 days | In vivo blocking experiments with radiolabeled tetrazine. |

| ADC Stability in Plasma | High | ELISA, Mass Spectrometry |

Experimental Protocols

Protocol 1: Modification of Antibody with Tetrazine-NHS Ester

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety via reaction with primary amines (lysine residues).

Materials:

-

Monoclonal Antibody (mAb)

-

Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 50 mM Borate Buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris).

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Tetrazine-NHS Ester Solution Preparation:

-

Allow the Tetrazine-NHS ester vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 60-120 minutes at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

-

-

Characterization:

-

Determine the degree of labeling (number of tetrazine molecules per antibody) by measuring the absorbance at 280 nm (for protein concentration) and at the λmax of the tetrazine (typically ~520-540 nm).

-

Protocol 2: Conjugation of Cytotoxic Drug to this compound

This protocol describes the formation of an amide bond between a carboxylic acid-containing cytotoxic drug and the primary amine of the this compound linker.

Materials:

-

Cytotoxic Drug with a carboxylic acid group

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or DMSO

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Reverse-phase HPLC system for purification

Procedure:

-

Activation of the Cytotoxic Drug:

-

Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.

-

-

Conjugation Reaction:

-

In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO. If the drug is in a salt form, a non-nucleophilic base like DIPEA can be added.

-

Add the this compound solution to the activated drug solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or overnight. Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Purify the resulting TCO-SS-Drug conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

-

Lyophilize the pure fractions and store at -20°C or below, protected from light.

-

Protocol 3: ADC Synthesis via iEDDA Click Chemistry

This protocol details the final conjugation of the TCO-SS-Drug to the tetrazine-modified antibody.

Materials:

-

Tetrazine-modified mAb (from Protocol 1)

-

TCO-SS-Drug conjugate (from Protocol 2)

-

Conjugation Buffer: PBS, pH 7.4

-

Purification System: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the TCO-SS-Drug conjugate in DMSO.

-

-

Conjugation Reaction:

-

To the tetrazine-modified antibody solution in Conjugation Buffer, add a 1.5 to 3.0 molar excess of the TCO-SS-Drug stock solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 30-120 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

Purify the resulting ADC from excess TCO-SS-Drug and other impurities using SEC or another suitable chromatography method.

-

-

Characterization:

-

Determine the final Drug-to-Antibody Ratio (DAR) of the purified ADC using UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation state of the ADC by SEC-HPLC.

-

Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.

-

Signaling Pathway and Mechanism of Action

The resulting ADC targets cancer cells expressing the specific antigen recognized by the monoclonal antibody. Upon binding, the ADC-antigen complex is internalized, leading to the release of the cytotoxic payload within the cell.

Conclusion

The this compound linker provides a robust and versatile platform for the synthesis of advanced antibody-drug conjugates. The combination of highly efficient bioorthogonal click chemistry and a selectively cleavable disulfide bond allows for the creation of homogeneous and stable ADCs with controlled drug release at the target site. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the development of next-generation targeted cancer therapies.

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy | Poster Board #893 - American Chemical Society [acs.digitellinc.com]

- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

Application Notes and Protocols: A Step-by-Step Guide to TCO-SS-amine Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the specific and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction boasts exceptionally fast kinetics, proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1]

This document provides a detailed guide to a two-step protein labeling strategy utilizing the heterobifunctional linker, TCO-SS-amine. This linker features a TCO moiety for the click reaction, a primary amine for conjugation to the protein, and a cleavable disulfide bond, which allows for the subsequent release of the conjugated molecule under reducing conditions.[2] The primary amine of this compound is conjugated to carboxyl groups (on aspartic or glutamic acid residues) on the protein surface via a carbodiimide-mediated reaction. The resulting TCO-labeled protein can then be specifically and efficiently reacted with a tetrazine-functionalized molecule of interest.

Principle of the Method

The this compound protein labeling method involves two main stages:

-

Protein Modification: The primary amine of the this compound linker is covalently attached to the carboxyl groups of the target protein. This is achieved using a carbodiimide activator, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance reaction efficiency and stability of the active intermediate.[3][4][5]

-

Bioorthogonal "Click" Reaction: The TCO-modified protein is then reacted with a molecule of interest that has been functionalized with a tetrazine moiety. The IEDDA reaction between the TCO and tetrazine forms a stable covalent bond, completing the labeling process.

Data Presentation

The following tables summarize key quantitative data for the TCO-tetrazine ligation, providing a basis for experimental design and comparison with other bioorthogonal chemistries.

Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions

| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO & Tetrazine | Up to 10⁷ (typically 800 - 30,000) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne & Azide | ~1 |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne & Azide | 10 - 10⁴ |

Table 2: Stability and Properties of TCO Derivatives

| TCO Derivative | Key Feature | Stability Characteristics |

| sTCO (strained TCO) | Increased ring strain, faster reaction rates | Susceptible to isomerization in the presence of thiols; in vivo half-life can be short. |

| d-TCO | Dioxolane-fused, improved stability and solubility | More robust towards thiol-promoted isomerization compared to sTCO. Stable in human serum for days. |

| TCO with PEG Spacer | Increased hydrophilicity | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance. |

Experimental Protocols

Protocol 1: Protein Modification with this compound via Carboxyl Group Activation

This protocol details the conjugation of the primary amine on this compound to the carboxylic acid groups on a protein using EDC and sulfo-NHS.

Materials:

-

Protein of interest

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting spin column or dialysis cassette

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 1-5 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris, glycine) and carboxylates.

-

-

Preparation of Reagent Stock Solutions:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer. These solutions are not stable and should be used immediately.

-

-

Activation of Protein Carboxyl Groups:

-

Add the EDC stock solution to the protein solution to a final concentration of 2-5 mM.

-

Immediately add the sulfo-NHS stock solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation of this compound:

-

Add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended as a starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer (e.g., PBS).

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of TCO-labeled Protein:

-

Remove excess, unreacted this compound and byproducts using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

The purified TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Protocol 2: Bioorthogonal "Click" Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

-

Reaction Buffer: PBS, pH 6.0-9.0

-

Anhydrous DMSO or DMF (if needed to dissolve the tetrazine-functionalized molecule)

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-labeled protein in the desired Reaction Buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.

-

-

Click Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended as a starting point.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification of the Final Conjugate (Optional):

-

If necessary, the final protein conjugate can be purified from excess tetrazine reagent using size exclusion chromatography or dialysis.

-

Protocol 3: Cleavage of the Disulfide Bond

The disulfide bond in the this compound linker can be cleaved to release the conjugated molecule.

Materials:

-

This compound labeled protein conjugate

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reducing Agent:

-

Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

-

-

Cleavage Reaction:

-

Add the reducing agent to the solution of the protein conjugate to a final concentration of 10-50 mM.

-

Incubate at room temperature for 30-60 minutes.

-

-

Analysis:

-

The cleavage of the disulfide bond and release of the conjugated molecule can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC.

-

Visualizations

Caption: Experimental workflow for this compound protein labeling.

Caption: Chemical reaction mechanisms for protein labeling.

References

Application Notes and Protocols for TCO-Mediated Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the conjugation of molecules containing primary amines using trans-cyclooctene (TCO) derivatives. This method is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and selective bioorthogonal "click" reaction.[1][2] This catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it ideal for labeling sensitive biological molecules. A common strategy to introduce a TCO moiety onto a biomolecule, such as a protein or antibody, is to target primary amines, which are readily available on lysine residues. This is typically achieved using an N-hydroxysuccinimide (NHS) ester of a TCO-containing linker.

The "TCO-SS-amine" linker mentioned in the topic is a heterobifunctional molecule. It contains a TCO group for reaction with a tetrazine, a cleavable disulfide (-SS-) bond, and a primary amine. The primary amine of this linker can be conjugated to a molecule with an activated carboxylic acid. However, a more frequent application involves using a TCO-linker that is already activated, such as a TCO-NHS ester, to directly label a protein or other molecule that has primary amines.

This document will focus on the widely used protocol for labeling primary amines on biomolecules with TCO-NHS esters, followed by the subsequent bioorthogonal reaction with a tetrazine-modified molecule.

Principle of the Reaction

The overall process is a two-step conjugation:

-

Amine Labeling: A TCO-linker functionalized with an NHS ester (TCO-NHS ester) is reacted with a biomolecule containing primary amines (e.g., lysine residues on a protein). The NHS ester reacts with the primary amine to form a stable amide bond, covalently attaching the TCO group to the biomolecule.

-

Bioorthogonal Ligation: The TCO-labeled biomolecule is then reacted with a molecule functionalized with a tetrazine. The TCO and tetrazine groups selectively and rapidly "click" together via an iEDDA reaction to form a stable conjugate.

Data Presentation

Table 1: Reaction Parameters for TCO-NHS Ester Conjugation to Primary Amines

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 9.0 | The reaction of NHS esters with primary amines is pH-dependent. Higher pH increases the rate of reaction but also the rate of NHS-ester hydrolysis. |

| Molar Excess of TCO-NHS Ester | 10 to 50-fold | For protein concentrations ≥ 5 mg/mL, a 10 to 20-fold molar excess is often sufficient. For more dilute protein solutions, a higher excess (20 to 50-fold) is recommended to compensate for hydrolysis. |

| Reaction Time | 30 minutes to 2 hours at room temperature | Longer incubation times (e.g., on ice for 2 hours) can also be used. |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the labeling step. |

| Quenching Reagent | 50-100 mM Tris-HCl or Glycine, pH ~8.0 | Added after the labeling reaction is complete to consume any unreacted TCO-NHS ester. |

Table 2: Kinetic Data for TCO-Tetrazine Ligation

| Reactants | Reaction Conditions | Second-Order Rate Constant (k) |

| TCO & 3,6-di-(2-pyridyl)-s-tetrazine | Aqueous Media | up to 30,000 M⁻¹s⁻¹ |

| sTCO & Genetically Encoded Tetrazine Amino Acid | Eukaryotic Systems | 8 x 10⁴ M⁻¹s⁻¹ |

| TCO-conjugated CC49 antibody & [¹¹¹In]In-labeled-Tz | PBS at 37 °C | (13 ± 0.08) x 10³ M⁻¹s⁻¹ |

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines on lysine residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

-

TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting spin column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free reaction buffer like PBS at a pH of 7.2-8.5.

-

TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add the calculated amount of the TCO-NHS ester stock solution to the protein solution. For a protein concentration of ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove the excess, unreacted TCO-NHS ester and quenching reagent using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol outlines the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

Purified TCO-labeled protein.

-

Tetrazine-functionalized molecule.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Combine the TCO-labeled protein with the tetrazine-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-labeled protein is a common starting point.

-